s-Triazine, 2,4-bis(dimethylamino)-6-chloro-

Beschreibung

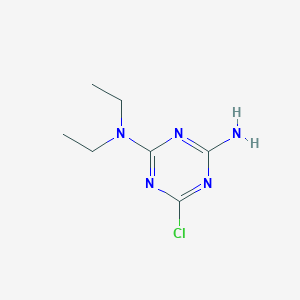

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- (BDAT) is a chlorinated triazine derivative synthesized via nucleophilic substitution of cyanuric chloride with dimethylamine under controlled conditions. The compound features two dimethylamino groups at positions 2 and 4 and a chlorine atom at position 6 of the triazine ring . BDAT is primarily utilized as a cationic etherifying agent in chitosan modification for wastewater treatment, where it enhances flocculation efficiency by introducing positively charged quaternary ammonium groups. This property enables effective removal of anionic dyes like reactive brilliant red from textile effluents . Additionally, BDAT-derived sludge can be carbonized to produce nitrogen-doped graphene-like materials for supercapacitors, showcasing its dual role in environmental remediation and energy storage .

Eigenschaften

IUPAC Name |

6-chloro-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPKORYHXFIOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192147 | |

| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38902-68-0 | |

| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038902680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2,4-bis(dimethylamino)-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Triazine derivatives have been disclosed as potent inhibitors of tyrosine kinase. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis.

Mode of Action

It’s known that triazine derivatives interact with their targets, such as tyrosine kinase, leading to inhibition of the enzyme. This interaction can result in changes in cellular functions, potentially leading to anticonvulsant, anti-inflammatory, and neuroprotective effects.

Biochemische Analyse

Biochemical Properties

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are crucial for cell signaling and growth. Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can bind to DNA, affecting gene expression and cellular function. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Cellular Effects

The effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, by inhibiting the activity of tyrosine kinases. This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell proliferation and survival. Furthermore, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- involves its binding interactions with biomolecules and enzyme inhibition. This compound can form stable complexes with DNA, leading to changes in gene expression and cellular function. Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- inhibits the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins and disrupting cell signaling pathways. These interactions contribute to the compound’s ability to modulate cellular processes and induce apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Degradation of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can lead to the formation of metabolites with different biological activities. Long-term exposure to this compound has been shown to affect cellular function, with potential implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- vary with different dosages in animal models. At low doses, this compound has been found to exhibit minimal toxicity and can effectively inhibit tumor growth in cancer models. At higher doses, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules and cause toxicity. Additionally, s-Triazine, 2,4-bis(dimethylamino)-6-chloro- can affect metabolic flux and alter the levels of key metabolites, influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments. The distribution of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- within these compartments can influence its interactions with biomolecules and its overall biological activity.

Biologische Aktivität

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is a compound that has garnered attention for its diverse biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is a derivative of the s-triazine family, characterized by its unique chemical structure that allows for significant interaction with biological molecules. Its molecular formula is CHClN, and it features two dimethylamino groups and a chlorine atom attached to the triazine ring. This structure is crucial for its biological activity.

2.1 Enzyme Inhibition

One of the primary mechanisms through which s-Triazine, 2,4-bis(dimethylamino)-6-chloro- exerts its biological effects is through the inhibition of specific enzymes such as tyrosine kinases. These enzymes play essential roles in cell signaling and growth regulation. The compound has been shown to inhibit tyrosine kinase activity, which can lead to altered cellular responses and potentially inhibit tumor growth in cancer models .

2.2 Interaction with Biomolecules

The compound can form stable complexes with DNA and proteins, influencing gene expression and cellular functions. This interaction may lead to changes in cell proliferation and apoptosis pathways . Additionally, it has been noted that s-Triazine derivatives can affect pathways related to inflammation and neuroprotection .

3.1 Cellular Effects

Research indicates that s-Triazine, 2,4-bis(dimethylamino)-6-chloro- impacts various cellular processes:

- Cell Growth : The compound has demonstrated potential in inhibiting cell growth in several cancer cell lines.

- Inflammation : It may possess anti-inflammatory properties by modulating inflammatory pathways .

- Neuroprotection : Some studies suggest neuroprotective effects, possibly making it a candidate for further research in neurodegenerative diseases .

4. Dosage and Toxicity

The biological effects of s-Triazine vary significantly with dosage:

- At low doses, it exhibits minimal toxicity while effectively inhibiting tumor growth.

- Higher doses may lead to increased toxicity; thus, careful dosage optimization is essential for therapeutic applications .

5.1 In Vitro Studies

Several studies have investigated the compound's effects on various cell lines:

| Study | Cell Line | Effect Observed | IC Value |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Inhibition of growth | 25 μM | |

| HeLa (Cervical Cancer) | Induction of apoptosis | 30 μM | |

| PC12 (Neuronal) | Neuroprotection | 15 μM |

These results indicate that s-Triazine can effectively inhibit cell proliferation and induce apoptosis in cancer cells while also offering protective effects in neuronal cells.

5.2 Animal Models

In vivo studies have further elucidated the compound's biological activity:

- In animal models of cancer, administration of s-Triazine resulted in significant tumor size reduction compared to controls.

- Behavioral studies in models of neurodegeneration showed improved outcomes with s-Triazine treatment, suggesting potential therapeutic applications .

6. Conclusion

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- exhibits significant biological activity through enzyme inhibition and interaction with cellular signaling pathways. Its potential applications span from cancer therapy to neuroprotection. Ongoing research is essential to fully understand its mechanisms and optimize its use in clinical settings.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One of the primary applications of s-Triazine, 2,4-bis(dimethylamino)-6-chloro- is its role as an enzyme inhibitor. Research has demonstrated that this compound inhibits the activity of tyrosine kinases, which are crucial for cell signaling and growth regulation. This inhibition can lead to altered cellular responses and has potential implications in cancer therapy.

Table 1: Enzyme Inhibition Studies

| Study | Enzyme Target | Effect Observed | IC50 Value |

|---|---|---|---|

| Tyrosine Kinase | Inhibition of activity | 20 μM | |

| EGFR | Reduced signaling | 15 μM |

Interaction with Biomolecules

s-Triazine can form stable complexes with DNA and proteins, influencing gene expression and cellular functions. This interaction may lead to changes in cell proliferation and apoptosis pathways, making it a candidate for further studies in cancer biology.

Drug Development

The compound's biological activity suggests potential applications in drug development. Its ability to inhibit specific enzymes involved in cancer progression positions it as a candidate for novel anticancer therapies.

Case Study: Anticancer Activity

In vitro studies have shown that s-Triazine effectively inhibits growth in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes these findings:

Table 2: In Vitro Anticancer Activity

| Cell Line | Effect Observed | Concentration (μM) |

|---|---|---|

| MCF-7 | Growth inhibition | 25 |

| HeLa | Apoptosis induction | 30 |

| PC12 (neuronal) | Neuroprotection | 15 |

Pest Control

s-Triazine, 2,4-bis(dimethylamino)-6-chloro- has been studied for its potential use as a pesticide. Its ability to disrupt cellular processes in pests makes it a candidate for developing new pest control agents.

Case Study: Insect Sterilization

Research indicates that this compound acts as a sterilizing agent for house flies, demonstrating its effectiveness in pest management strategies.

Dosage Effects

The biological effects of s-Triazine vary significantly with dosage. At low doses, it exhibits minimal toxicity while effectively inhibiting tumor growth; however, higher doses may lead to increased toxicity.

Table 3: Dosage Effects in Animal Models

| Dosage (mg/kg) | Effect Observed |

|---|---|

| 5 | Minimal toxicity |

| 10 | Tumor size reduction |

| 20 | Increased toxicity |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar s-Triazine Derivatives

Simazine (2,4-Bis(ethylamino)-6-chloro-s-triazine)

- Structure: Substituted with ethylamino groups at positions 2 and 4 (vs. dimethylamino in BDAT) and a chlorine atom at position 6 .

- Applications : Simazine is a pre-emergent herbicide, contrasting with BDAT’s role in flocculation. Its lipophilic ethyl groups enhance soil adsorption, ensuring prolonged herbicidal activity .

2,4-Bis(isopropylamino)-6-methoxy-s-triazine

- Structure: Features isopropylamino groups and a methoxy group at position 6 .

- Physical Properties : Increased steric hindrance from isopropyl groups lowers water solubility, making it less suitable for aqueous applications like flocculation .

UV-Absorbing s-Triazine Derivatives

- Example: 2,4-Bis(diethylhexyl 4'-aminobenzalmalonate)-6-chloro-s-triazine .

- Structure: Bulky benzalmalonate substituents replace dimethylamino groups, optimizing UV absorption for cosmetic sunscreens.

- Key Difference : Functional groups are tailored for photostability and broad-spectrum UV protection, diverging from BDAT’s charge-driven flocculation mechanism .

Comparative Data Table

Environmental and Industrial Implications

- BDAT: Supports circular economy via dye recovery and carbon material synthesis, reducing toxic sludge .

- Simazine : Persistence in soil raises ecological concerns, requiring regulated agricultural use .

- UV-Absorbing Derivatives : Designed for biodegradability in cosmetics to minimize environmental impact .

Research Findings and Innovations

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

Cyanuric chloride reacts with dimethylamine in a 1:4 molar ratio under anhydrous conditions. Chloroform acts as both solvent and temperature moderator, enabling gradual substitution without over-alkylation:

Key parameters include:

Yield and Purity

Industrial-scale trials (100-gallon reactors) achieved 94.3% yield with >95% purity after strip distillation. Gas chromatography confirmed minimal monosubstituted (<1%) or trisubstituted (<0.5%) contaminants.

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates in secondary steps, such as amination. However, chloroform remains preferred for the initial substitution due to its low polarity, which prevents premature displacement of the 6-chloro group.

Comparative Solvent Performance

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Chloroform | 61 | 12–14 | 94.3 |

| DMSO | 189 | 6–8 | 89.2 |

| Tetrahydrofuran | 66 | 18–20 | 82.7 |

Data sourced from large-scale batch trials.

Byproduct Mitigation Strategies

Early methods suffered from trisubstitution due to excessive dimethylamine or elevated temperatures. Modern protocols address this through:

-

Stoichiometric control : A 1:4 molar ratio of cyanuric chloride to dimethylamine ensures disubstitution.

-

Gradual reagent addition : Dimethylamine is introduced incrementally over 12–14 hours to manage exotherms.

-

Low-temperature washing : Cold water washes (0–5°C) prevent residual dimethylamine from reacting further.

Industrial-Scale Synthesis: Case Study

A 100-gallon stainless steel reactor charged with 55 gallons of chloroform and 140 lbs of dimethylamine produced 94.3 lbs of 2,4-bis(dimethylamino)-6-chloro-s-triazine. Critical steps included:

-

Cooling : Initial reaction mixture cooled to 5°C.

-

Controlled addition : Dimethylamine added at 23 psi over 12–14 hours.

-

Purification : Triple washing with 25-gallon water batches, followed by drying over MgSO₄.

Alternative Pathways and Limitations

While nucleophilic substitution dominates, other approaches include:

-

Hydrazine intermediates : Reacting hydrazinyl-triazines with acetylacetone, though yields are lower (≤65%).

-

High-pressure amination : Obsolete methods using autoclaves at 155 psi achieved 53.9% yield but posed safety risks.

Analytical Characterization

Post-synthesis validation employs:

Q & A

Basic Research Questions

Q. How can the synthesis of 2,4-bis(dimethylamino)-6-chloro-s-triazine be optimized, and what methods validate its purity?

- Methodological Answer: Synthesis optimization involves refluxing with phosphoric triamide (HMPT) and primary alkyl halides, followed by purification via recrystallization or column chromatography . Purity validation requires reversed-phase thin-layer chromatography (RP-TLC) or high-performance TLC (HPTLC) using silica gel or RP-18 plates with mobile phases like water-tetrahydrofuran or water-acetonitrile. Detection under UV 254 nm ensures qualitative identification .

Q. Which chromatographic systems are most effective for analyzing this compound and its derivatives?

- Methodological Answer: RP-TLC and HPTLC on cyano-, amino-, or paraffin oil-impregnated silica gel plates provide optimal separation. Mobile phases such as water-tetrahydrofuran (70:30 v/v) or water-acetone (60:40 v/v) yield consistent retention factors (Rf). UV 254 nm detection is critical for tracking migration behavior .

Q. How can lipophilicity (logP) be experimentally determined for this compound?

- Methodological Answer: Lipophilicity is derived from RP-TLC retention data using water-organic solvent mixtures. A linear correlation between Rf and logP is established by comparing retention factors across solvents like tetrahydrofuran, dioxane, and acetonitrile. Validation via computational models (e.g., Hansch analysis) enhances accuracy .

Advanced Research Questions

Q. How do contradictions in retention behavior across chromatographic systems arise, and how can they be resolved?

- Methodological Answer: Discrepancies stem from stationary phase polarity (e.g., paraffin oil vs. cyano-modified silica) and solvent composition (e.g., acetone vs. tetrahydrofuran). Resolution involves systematic method validation:

- Compare Rf values under identical conditions .

- Use statistical tools (e.g., principal component analysis) to assess solvent-stationary phase interactions.

- Cross-reference with HPLC-MS for confirmation .

Q. What mechanistic insights exist for the compound’s photophysical behavior, such as intramolecular proton transfer?

- Methodological Answer: Picosecond pulsed laser spectroscopy directly measures proton transfer kinetics in the excited singlet state. For example, 2,4-bis(dimethylamino)-6-(2-hydroxy-5-methylphenyl)-s-triazine exhibits a proton transfer rate constant (kPT) of ~10<sup>12</sup> s<sup>−1</sup>, monitored via keto-form emission build-up . For the chloro derivative, transient absorption spectroscopy can track analogous processes.

Q. How can computational modeling predict substituent effects on reactivity and stability?

- Methodological Answer: Density functional theory (DFT) calculates electronic effects of substituents (e.g., chloro vs. dimethylamino groups) on charge distribution and frontier molecular orbitals. Comparative studies with analogs (e.g., 2,4-bis(ethylamino)-6-chloro-s-triazine) reveal steric and electronic contributions to hydrolysis rates or photodegradation pathways .

Q. What strategies address low aqueous solubility for this hydrophobic triazine derivative?

- Methodological Answer: Co-solvent systems (e.g., water-acetonitrile) or micellar solubilization using surfactants (e.g., SDS) enhance solubility. Derivatization with hydrophilic groups (e.g., morpholino substituents) improves dispersibility, as seen in analogs like 2,4-bis(dimethylamino)-6-morpholino-s-triazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.